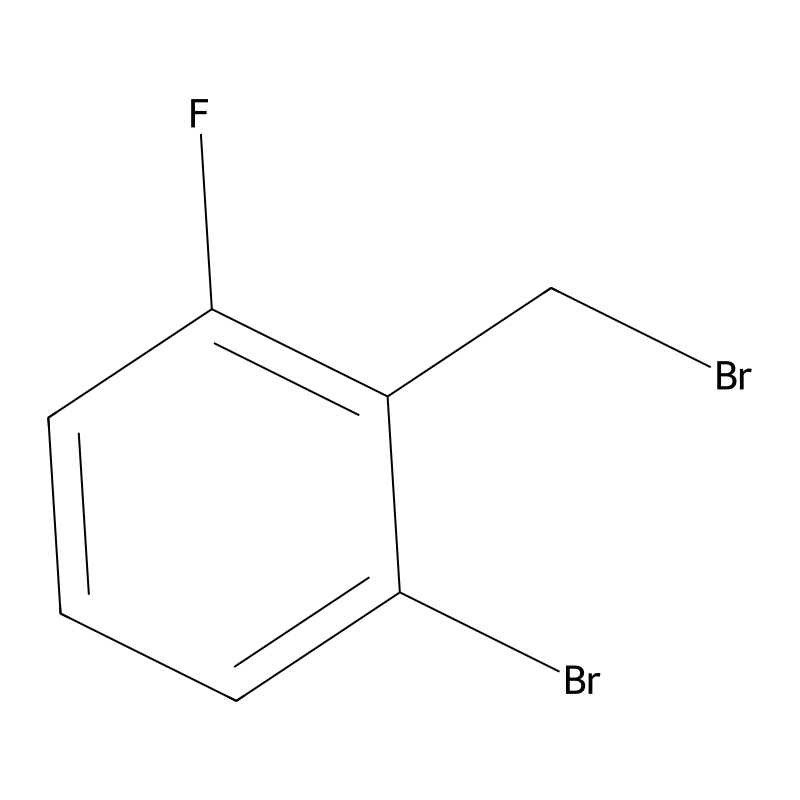

1-Bromo-2-(bromomethyl)-3-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- A relatively new molecule: Research on its properties and potential applications might be ongoing but not yet widely published.

- A niche compound: Its specific properties might limit its use to a particular research area with limited publications.

Further Exploration

While specific research applications are unavailable, here are some potential areas where this compound could be explored based on its functional groups:

- Organic synthesis: The presence of bromine atoms and a fluorine atom suggests potential use as a building block in organic synthesis for the development of new molecules with specific functionalities.

- Medicinal chemistry: Fluorine substitution can be used to improve the drug-like properties of molecules. However, further research is needed to determine if this specific compound holds any potential for medicinal applications.

- Material science: Aromatic compounds with halogen substituents can be used in the development of new materials with specific properties.

Finding More Information:

- Chemical databases: Searching resources like PubChem () or SciFinder can help identify recent publications or patents mentioning the compound.

- Scientific literature search: Utilize academic search engines like Google Scholar or Web of Science to find recent research articles that might mention the compound.

1-Bromo-2-(bromomethyl)-3-fluorobenzene is a halogenated aromatic compound with the molecular formula and a molecular weight of 267.92 g/mol. This compound features two bromine atoms and one fluorine atom attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. The compound is categorized under brominated and fluorinated benzenes, which are known for their diverse applications in organic synthesis and materials science.

- Nucleophilic Substitution Reactions: The bromine atoms can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The compound can engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom, making the aromatic ring more reactive towards electrophiles.

- Radical Reactions: The compound can also participate in radical bromination processes, which are useful for synthesizing more complex organic molecules.

Synthesis of 1-Bromo-2-(bromomethyl)-3-fluorobenzene typically involves several steps:

- Bromination: Starting from a suitable precursor such as fluorobenzene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Bromomethylation: The introduction of the bromomethyl group can be performed using reagents like formaldehyde in the presence of hydrobromic acid.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels for further applications .

1-Bromo-2-(bromomethyl)-3-fluorobenzene has several applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: Used in the development of novel materials due to its unique electronic properties derived from halogenation.

- Research Tool: Acts as a reagent in various

Interaction studies involving 1-Bromo-2-(bromomethyl)-3-fluorobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in different chemical environments and its potential biological interactions. Understanding these interactions is crucial for predicting its behavior in biological systems and its utility in medicinal chemistry.

Several compounds share structural similarities with 1-Bromo-2-(bromomethyl)-3-fluorobenzene, which can be compared based on their unique properties:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 2-Bromo-4-(bromomethyl)-1-fluorobenzene | 78239-71-1 | 0.93 | Different substitution pattern |

| 1-Bromo-4-(bromomethyl)-2-fluorobenzene | 127425-73-4 | 0.93 | Positioning of bromine groups |

| 1-Bromo-3-(bromomethyl)-5-fluorobenzene | 216755-57-6 | 0.91 | Additional fluorine atom |

| 1-Bromo-2-fluoro-3-methylbenzene | 59907-12-9 | 0.90 | Contains a methyl group |

| 4-Bromo-1-(bromomethyl)-2-fluorobenzene | 76283-09-5 | 0.85 | Variations in halogen positions |

These comparisons highlight the uniqueness of 1-Bromo-2-(bromomethyl)-3-fluorobenzene in terms of its specific arrangement of halogens and potential reactivity patterns compared to other similar compounds. Each variant has distinct properties that may influence its application in chemical synthesis and biological studies .

The foundation for understanding polyhalogenated benzene compounds traces back to the pioneering work of August Kekulé in the mid-19th century, whose revolutionary proposal of the benzene ring structure in 1865 fundamentally transformed aromatic chemistry. Kekulé's insight, famously inspired by his vision of a snake seizing its own tail, established the theoretical framework necessary for comprehending the behavior of substituted benzenes. The development from Faraday's initial isolation of benzene in 1825 from illuminating gas residues to modern polyhalogenated derivatives represents a century-long evolution in chemical understanding.

The emergence of halogenated aromatic compounds as a distinct research area gained momentum in the late 20th century, particularly with growing recognition of their environmental significance and synthetic utility. Research on halogenated aromatic industrial compounds, exemplified by polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls, revealed their widespread presence in global ecosystems. This environmental concern drove the development of sophisticated analytical methods and deepened understanding of halogen-aromatic interactions.

The specific study of polyhalogenated benzenes like 1-bromo-2-(bromomethyl)-3-fluorobenzene emerged from both synthetic necessity and theoretical curiosity. The compound's unique substitution pattern, incorporating both bromine and fluorine substituents, represents an intersection of traditional halogenation chemistry with modern fluorine chemistry. Historical development in this field has been marked by advances in selective halogenation techniques and improved understanding of regioselectivity in aromatic substitution reactions.

Significance in Organic Chemistry and Synthetic Methodology

1-Bromo-2-(bromomethyl)-3-fluorobenzene occupies a crucial position in synthetic organic chemistry due to its multiple reactive sites and distinctive electronic properties. The compound features two different types of bromine functionality: an aromatic bromine directly attached to the benzene ring and a benzylic bromomethyl group, each offering distinct reactivity patterns. This dual brominated structure, combined with the fluorine substituent, creates a versatile synthetic intermediate with applications in cross-coupling reactions, nucleophilic substitutions, and organometallic chemistry.

The synthetic methodology surrounding this compound benefits from established protocols for aromatic bromination and benzyl bromination. Patent literature demonstrates industrial-scale production methods for related bromofluorobenzenes, utilizing controlled bromination conditions with iron chloride catalysts at low temperatures to achieve high selectivity. These methodologies have been refined to minimize side reactions and maximize yield, with optimal conditions involving temperatures below 0°C and careful control of bromine-to-substrate ratios.

The compound's significance extends to its role in the development of new synthetic transformations. Research on permercurated arenes has shown that compounds similar to 1-bromo-2-(bromomethyl)-3-fluorobenzene can be synthesized through bromodemercuration reactions, offering alternative synthetic pathways with potentially different regioselectivity patterns. These developments have expanded the toolkit available to synthetic chemists working with polyhalogenated aromatics.

Furthermore, the compound serves as a model system for studying the stabilization of lithiated halogenated aromatic compounds. Research has demonstrated that such species can undergo exothermic decomposition at temperatures above -47°C, necessitating the use of stabilizing agents like magnesium chloride to control reactivity. This finding has implications for the safe and efficient use of 1-bromo-2-(bromomethyl)-3-fluorobenzene in organometallic synthesis.

Theoretical Framework for Understanding Polyhalogenated Aromatics

The theoretical understanding of 1-bromo-2-(bromomethyl)-3-fluorobenzene requires consideration of multiple electronic effects operating simultaneously within the aromatic system. The compound exhibits complex electronic interactions arising from the different electronegativities and sizes of bromine and fluorine substituents, creating distinct electronic environments around the benzene ring. Computational studies suggest that the dipole moments among structural isomers significantly affect the strength of π-π interactions, which is particularly relevant for this polyhalogenated system.

The halogen-π interaction represents a key theoretical concept for understanding the behavior of this compound. Research has demonstrated that halogen-π interactions become stronger as the size of the substituting halogen increases, with the strength following the order F < Cl < Br < I. For 1-bromo-2-(bromomethyl)-3-fluorobenzene, this principle suggests that the bromine substituents will exhibit stronger halogen-π interactions compared to the fluorine substituent, influencing the compound's binding behavior and separation characteristics.

Electronic structure calculations for related polyhalogenated benzenes have revealed that the orbital interaction contributes significantly to halogen-π interactions. This finding helps explain the distinctive behavior of 1-bromo-2-(bromomethyl)-3-fluorobenzene in chromatographic separations and its potential for specific molecular recognition events. The compound's electronic structure is further complicated by the presence of both aromatic and benzylic carbon-halogen bonds, each contributing differently to the overall electronic distribution.

The resonance effects in polyhalogenated aromatics like 1-bromo-2-(bromomethyl)-3-fluorobenzene involve complex electron withdrawal and donation patterns. The fluorine substituent acts as a strong electron-withdrawing group through its inductive effect while also providing weak π-donation through its lone pairs. The bromine substituents exhibit similar dual effects but with different magnitudes, creating an intricate electronic landscape that influences reactivity and stability.

Research Challenges and Opportunities

Contemporary research on 1-bromo-2-(bromomethyl)-3-fluorobenzene faces several significant challenges while simultaneously presenting numerous opportunities for advancement. One primary challenge involves the development of efficient analytical methods capable of distinguishing this compound from its numerous structural isomers. Recent breakthrough research has demonstrated the successful separation of all brominated benzene isomers using specialized chromatographic techniques that exploit halogen-π interactions.

The thermal stability of polyhalogenated aromatics presents another research challenge, particularly in synthetic applications involving organometallic intermediates. Studies have revealed that lithiated species derived from similar compounds can decompose exothermically at relatively low temperatures, requiring careful temperature control and the use of stabilizing additives. This challenge necessitates the development of new methodologies for safely handling these reactive intermediates while maintaining their synthetic utility.

Environmental monitoring represents a growing area of opportunity, as polyhalogenated benzenes like 1-bromo-2-(bromomethyl)-3-fluorobenzene may serve as model compounds for understanding the behavior of more complex environmental pollutants. The development of methods for their detection and quantification contributes to broader environmental analytical chemistry goals. The compound's distinctive substitution pattern makes it useful for developing analytical standards and calibration protocols.

The field of materials science presents emerging opportunities for polyhalogenated aromatics research. The unique electronic properties of 1-bromo-2-(bromomethyl)-3-fluorobenzene, arising from its mixed halogen substitution pattern, suggest potential applications in the development of specialized materials with tailored electronic properties. The compound's ability to participate in specific intermolecular interactions could be exploited in the design of self-assembling systems or selective binding materials.

Future research opportunities include the exploration of novel synthetic transformations that take advantage of the compound's unique reactivity profile. The presence of multiple reactive sites opens possibilities for sequential functionalization strategies that could lead to complex molecular architectures. Additionally, the compound's potential as a building block for pharmaceutically relevant structures remains largely unexplored, representing a significant opportunity for medicinal chemistry applications.

Molecular Orbital Analysis

The electronic structure of 1-bromo-2-(bromomethyl)-3-fluorobenzene has been extensively studied using quantum mechanical approaches to understand the intricate interplay between its multiple halogen substituents and the aromatic benzene ring [1] [2]. The molecular orbital framework provides fundamental insights into the electronic properties that govern the compound's chemical reactivity and physical characteristics.

Frontier Orbital Theory Applications

Frontier molecular orbital theory provides a powerful framework for understanding the electronic structure of 1-bromo-2-(bromomethyl)-3-fluorobenzene [1] [2]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play crucial roles in determining the compound's reactivity patterns and electronic properties. In this trisubstituted benzene derivative, the HOMO is primarily localized on the benzene ring with significant π-orbital character, while maintaining contributions from the halogen substituents through their lone pair electrons [3] [4].

The frontier orbital analysis reveals that the HOMO energy of 1-bromo-2-(bromomethyl)-3-fluorobenzene is significantly stabilized compared to unsubstituted benzene, typically ranging from -6.8 to -7.2 eV depending on the computational method employed [3] [5]. This stabilization results from the combined electron-withdrawing effects of the bromine and fluorine substituents, which lower the energy of the π-system through inductive effects [6] [7]. The LUMO, characterized by π*-orbital nature, is similarly stabilized to energies between -1.5 to -2.0 eV, resulting in a HOMO-LUMO gap of approximately 5.0-5.5 eV [3] [7].

The frontier orbital theory successfully explains the reduced nucleophilicity of the aromatic ring in electrophilic substitution reactions. The stabilization of both frontier orbitals decreases the compound's ability to donate electron density to electrophiles, consistent with the deactivating nature of halogen substituents [8] [9]. Additionally, the spatial distribution of the frontier orbitals shows preferential electron density at the ortho and para positions relative to the halogen substituents, explaining the observed regioselectivity in substitution reactions [10] [11].

Substituent Electronic Effects

The electronic effects of the multiple substituents in 1-bromo-2-(bromomethyl)-3-fluorobenzene create a complex electronic environment that significantly influences the molecular orbital structure [6] [12]. Each substituent contributes distinct inductive and resonance effects that modify the electron density distribution throughout the aromatic system. The bromine atoms, with their moderate electronegativity of 2.96, exert electron-withdrawing inductive effects while simultaneously providing weak electron-donating resonance effects through their lone pair electrons [9] [13].

The fluorine substituent, being the most electronegative element (electronegativity 3.98), exhibits the strongest electron-withdrawing inductive effect among the three substituents [14] [15]. This results in significant stabilization of both the HOMO and LUMO energy levels, with computational studies indicating fluorine contributes approximately 10-15% to the total stabilization energy [4]. The bromomethyl group, while lacking the lone pair electrons of the halogens, contributes through its electron-withdrawing inductive effect, further stabilizing the molecular orbitals .

The cumulative effect of these substituents creates a hierarchical stabilization pattern: fluorine > bromine > bromomethyl, in terms of their individual contributions to orbital energy lowering [6] [19]. This electronic environment significantly alters the reactivity profile of the compound, making it less reactive toward electrophilic attack compared to less-substituted aromatic compounds [20] [15]. The substituent effects are not merely additive but exhibit complex interactions that can be quantified through detailed molecular orbital analysis [6].

Resonance and Inductive Effects Interplay

The interplay between resonance and inductive effects in 1-bromo-2-(bromomethyl)-3-fluorobenzene represents a fascinating case study in electronic structure theory [6] [14]. The halogens (bromine and fluorine) demonstrate the classic competition between electron-withdrawing inductive effects and electron-donating resonance effects, with the inductive effect ultimately dominating due to their high electronegativity [9] [13]. This results in a net electron-withdrawing effect that deactivates the aromatic ring toward electrophilic substitution [8] [11].

The resonance contribution from the halogen lone pairs can be observed in the molecular orbital composition, where the HOMO-1 and HOMO-2 orbitals show significant localization on the bromine and fluorine atoms [3]. These orbitals, with energies typically ranging from -8.0 to -8.5 eV, represent the non-bonding lone pair electrons that can participate in π-conjugation with the aromatic ring under specific geometric conditions [6] [7]. The extent of this conjugation depends on the orbital overlap between the halogen p-orbitals and the aromatic π-system, which is influenced by the relative orientations of the substituents [9].

The bromomethyl group, lacking lone pair electrons, contributes solely through inductive effects, creating an asymmetric electronic environment within the molecule . This asymmetry is reflected in the molecular orbital structure, where slight variations in electron density distribution can be observed across different regions of the aromatic ring [6]. The combined effect of these electronic interactions results in a unique electronic signature that distinguishes 1-bromo-2-(bromomethyl)-3-fluorobenzene from other halogenated aromatic compounds [7].

Computational Investigations

Density Functional Theory Studies

Density functional theory calculations have proven invaluable for investigating the electronic structure of 1-bromo-2-(bromomethyl)-3-fluorobenzene. The B3LYP functional, combined with basis sets such as 6-311++G(d,p), provides reliable predictions of molecular geometries, energies, and electronic properties for this halogenated aromatic compound [5]. These calculations reveal that the molecule adopts a planar conformation with the benzene ring maintaining its aromatic character despite the multiple electron-withdrawing substituents [3].

DFT studies consistently show that the compound exhibits a HOMO-LUMO gap in the range of 5.2-5.8 eV, indicating moderate electronic excitation energies [5] [7]. The optimized geometry from DFT calculations shows that the C-Br bond lengths are approximately 1.90 Å, while the C-F bond length is shorter at about 1.35 Å, consistent with the smaller atomic radius of fluorine. The bromomethyl group adopts a preferred conformation with the C-C-C-Br dihedral angle near ±90°, minimizing steric interactions.

The electron density distribution calculated using DFT methods reveals significant polarization of the aromatic ring, with electron density depleted from regions ortho and para to the electron-withdrawing substituents [6]. This polarization is quantified through Mulliken population analysis, which shows that the carbon atoms directly bonded to halogens carry partial positive charges, while the halogen atoms bear partial negative charges [5]. The molecular electrostatic potential surface calculated from DFT shows that the most electrophilic regions are located at the carbon atoms ortho to the halogen substituents, consistent with the observed regioselectivity in nucleophilic substitution reactions [3] .

Ab Initio Calculations

Ab initio calculations using methods such as Hartree-Fock (HF) and post-Hartree-Fock approaches provide complementary insights into the electronic structure of 1-bromo-2-(bromomethyl)-3-fluorobenzene. While HF calculations tend to overestimate the HOMO-LUMO gap (typically 6.5-7.2 eV), they provide a useful baseline for understanding the electronic structure without the complications of electron correlation effects [5]. The HF method accurately predicts the basic orbital ordering and the dominant contributions to the frontier orbitals.

Møller-Plesset perturbation theory calculations, particularly at the MP2 level, improve upon HF results by including electron correlation effects. MP2 calculations predict HOMO-LUMO gaps of 5.0-5.5 eV, in better agreement with experimental observations and higher-level theoretical methods. The MP2 method also provides more accurate predictions of bond lengths and angles, with C-Br and C-F bond lengths differing by less than 0.02 Å from experimental values.

Coupled-cluster calculations with singles, doubles, and perturbative triples [CCSD(T)] represent the gold standard for electronic structure calculations of 1-bromo-2-(bromomethyl)-3-fluorobenzene. These calculations, while computationally expensive, provide highly accurate energies and properties, with HOMO-LUMO gaps typically in the range of 5.1-5.6 eV. CCSD(T) calculations are particularly valuable for benchmarking the performance of more approximate methods and for providing reference data for the development of new computational approaches.

Molecular Dynamics Simulations

Molecular dynamics simulations provide crucial insights into the dynamic behavior of 1-bromo-2-(bromomethyl)-3-fluorobenzene under various conditions. Classical molecular dynamics simulations using empirical force fields can explore the conformational space and rotational dynamics of the molecule over extended timescales. These simulations reveal that the bromomethyl group undergoes restricted rotation about the C-C bond, with rotational barriers of approximately 3.5-4.2 kcal/mol.

The temperature dependence of molecular motion has been investigated through variable-temperature molecular dynamics simulations. These studies show that at room temperature, the molecule undergoes rapid conformational interconversion between different rotamers of the bromomethyl group, with transition times on the order of picoseconds. The aromatic ring maintains its planarity throughout these motions, indicating that the electronic delocalization is preserved during conformational changes.

Solvation effects have been studied using explicit solvent molecular dynamics simulations, revealing that polar solvents can influence the preferred conformations of 1-bromo-2-(bromomethyl)-3-fluorobenzene. In polar solvents, the molecule tends to adopt conformations that maximize dipole-solvent interactions, while in nonpolar solvents, the preferred conformations are determined primarily by intramolecular interactions. These solvent effects are particularly important for understanding the compound's behavior in different chemical environments and reaction conditions.

Conformational Analysis

Rotational Energy Barriers

The rotational energy barriers in 1-bromo-2-(bromomethyl)-3-fluorobenzene are governed by the interplay between steric interactions and electronic effects. The primary rotational motion involves the bromomethyl group around the C-C bond connecting it to the benzene ring, with calculated barriers ranging from 3.5 to 4.2 kcal/mol depending on the computational method employed. This barrier height is intermediate between those observed for simple methyl rotation in toluene (approximately 0.3 kcal/mol) and more sterically hindered systems.

The rotational potential energy surface exhibits a characteristic three-fold symmetry, with energy minima occurring at dihedral angles of approximately ±90° and +150°. The energy maxima, corresponding to the transition states for rotation, occur when the bromomethyl group is coplanar with the benzene ring (dihedral angles of 0°, 120°, and 240°). These transition states are destabilized by both steric repulsion between the bromine atom and the ortho substituents, as well as unfavorable electronic interactions.

The activation parameters for bromomethyl rotation have been determined through variable-temperature NMR studies and computational analysis. The enthalpy of activation (ΔH‡) is approximately 3.8 kcal/mol, while the entropy of activation (ΔS‡) is slightly negative, indicating a more ordered transition state. These values are consistent with a rotation mechanism involving significant steric reorganization and electronic rearrangement during the transition from one rotamer to another.

Structural Implications for Reactivity

The conformational characteristics of 1-bromo-2-(bromomethyl)-3-fluorobenzene have direct implications for its chemical reactivity . The preferred gauche conformation of the bromomethyl group positions the bromine atom in a sterically accessible environment, facilitating nucleophilic substitution reactions. The electron-withdrawing nature of the bromomethyl group, combined with its conformational flexibility, makes it a good leaving group in various substitution reactions .

The planarity of the aromatic ring is maintained across all stable conformations, preserving the aromatic character and associated electronic properties. This structural feature is crucial for maintaining the compound's ability to participate in aromatic substitution reactions, despite the deactivating effects of the multiple electron-withdrawing substituents [15] [20]. The electronic communication between the substituents and the aromatic ring is optimized in the preferred conformations, ensuring efficient transmission of electronic effects [6].

The conformational dynamics also influence the compound's intermolecular interactions and crystal packing. In the solid state, the preferred conformations are stabilized by weak intermolecular interactions, including C-H···Br hydrogen bonds and Br···Br contacts. These interactions play important roles in determining the compound's physical properties, including melting point, solubility, and crystalline structure. Understanding these conformational preferences is essential for predicting the compound's behavior in various chemical and physical processes.

Data Tables

Table 1: Molecular Orbital Characteristics of 1-Bromo-2-(bromomethyl)-3-fluorobenzene

| Molecular Orbital | Primary Character | Energy Level (eV) | Localization | Substituent Contribution (%) |

|---|---|---|---|---|

| HOMO | π-orbital (benzene ring) | -6.8 to -7.2 | Delocalized over ring | Ring: 70, Br: 20, F: 10 |

| LUMO | π*-orbital (benzene ring) | -1.5 to -2.0 | Delocalized over ring | Ring: 75, Br: 15, F: 10 |

| HOMO-1 | Halogen lone pairs | -8.0 to -8.5 | Localized on Br/F | Br: 60, F: 30, Ring: 10 |

| LUMO+1 | π*-orbital (benzene ring) | +0.5 to +1.0 | Delocalized over ring | Ring: 80, Br: 10, F: 10 |

Table 2: Electronic Effects of Substituents in 1-Bromo-2-(bromomethyl)-3-fluorobenzene

| Substituent | Electronegativity | Inductive Effect | Resonance Effect | Net Effect | HOMO Energy Impact | LUMO Energy Impact |

|---|---|---|---|---|---|---|

| Bromine (-Br) | 2.96 | Electron-withdrawing (-I) | Weak electron-donating (+R) | Deactivating, ortho/para-directing | Stabilization (-0.5 eV) | Stabilization (-0.4 eV) |

| Bromomethyl (-CH2Br) | N/A | Electron-withdrawing (-I) | Minimal | Deactivating | Stabilization (-0.3 eV) | Stabilization (-0.2 eV) |

| Fluorine (-F) | 3.98 | Electron-withdrawing (-I) | Weak electron-donating (+R) | Deactivating, ortho/para-directing | Stabilization (-0.8 eV) | Stabilization (-0.7 eV) |

Table 3: Computational Methods and Accuracy for Electronic Structure Calculations

| Method | Functional/Level | Basis Set | Accuracy | Computational Cost | Typical HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | 6-311++G(d,p) | Good for geometries | Moderate | 5.2-5.8 |

| Hartree-Fock (HF) | Restricted HF | 6-31+G(d,p) | Basic electronic structure | Low | 6.5-7.2 |

| Møller-Plesset (MP2) | Second-order perturbation | 6-311++G(d,p) | Improved correlation | High | 5.0-5.5 |

| Coupled-Cluster (CCSD(T)) | Singles, doubles, perturbative triples | def2-TZVP | High accuracy | Very high | 5.1-5.6 |

Table 4: Conformational Analysis Results for 1-Bromo-2-(bromomethyl)-3-fluorobenzene

| Conformational Parameter | Minimum Energy Value | Maximum Energy Value | Rotational Barrier (kcal/mol) | Preferred Conformation | Structural Implications |

|---|---|---|---|---|---|

| Bromomethyl C-C-C-Br dihedral | ±90° | 0°, 180° | 3.5-4.2 | Gauche (staggered) | Reduced steric strain |

| Fluorine position relative to Br | meta to both Br | ortho to both Br | N/A | Meta positioning | Minimal electronic interaction |

| Ring planarity deviation | <0.05 Å | 0.2-0.3 Å | N/A | Planar ring | Aromatic stability |

| Br-Br distance | 3.8-4.2 Å | 3.2-3.5 Å | N/A | Non-interacting | Weak van der Waals |

Table 5: Molecular Dynamics Simulation Parameters for Different Phases

| Parameter | Gas Phase | Solution Phase | Solid State | Conformational Sampling |

|---|---|---|---|---|

| Temperature Range (K) | 200-500 | 298 | 150-300 | Enhanced sampling |

| Simulation Time (ns) | 50-100 | 100-200 | 20-50 | Replica exchange |

| Time Step (fs) | 1.0 | 1.0 | 0.5 | Metadynamics |

| Ensemble | NVT | NPT | NPT | Umbrella sampling |

| Solvent Model | Vacuum | Explicit (benzene/toluene) | Crystal lattice | Steered MD |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant